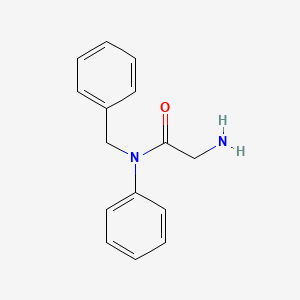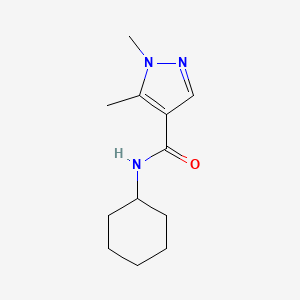![molecular formula C20H23ClN2O2 B7459394 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
作用機序
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the activation of immune cells, such as B cells and macrophages. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can prevent the activation of these cells, which can help to slow the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can effectively inhibit the activity of BTK in cancer and immune cells. This inhibition can lead to a decrease in the proliferation and survival of these cells, which can help to slow the progression of disease. 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
One of the main advantages of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is its specificity for BTK, which can help to minimize off-target effects. Additionally, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for cancer and autoimmune diseases.
However, there are also limitations to the use of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. For example, the compound may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use. Additionally, the synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which could help to improve its efficacy and safety. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in humans.
Another area of research is the exploration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide's potential use in combination with other drugs or therapies. For example, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide may be effective in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Overall, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Further research is needed to fully understand its mechanisms of action and optimal use in clinical settings.
合成法
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide involves several chemical reactions, including the coupling of 4-chlorobenzyl alcohol with 4-chlorophenol, followed by the addition of N-methylpiperidin-4-amine and benzoyl chloride. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-12-10-18(11-13-23)22-20(24)16-4-2-15(3-5-16)14-25-19-8-6-17(21)7-9-19/h2-9,18H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUNMJSFSNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)